molecular formula C10H11BrO2 B3210457 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane CAS No. 106965-50-8

2-(3-Bromo-2-methylphenyl)-1,3-dioxolane

Cat. No.: B3210457
CAS No.: 106965-50-8
M. Wt: 243.1 g/mol
InChI Key: ATJMEJFNAXLLED-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a brominated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring.

  • Step 1: Formation of Hemiacetal

      Reactants: 3-bromo-2-methylbenzaldehyde, ethylene glycol

      Catalyst: Acid (e.g., p-toluenesulfonic acid)

      Conditions: Reflux in an inert solvent (e.g., toluene)

  • Step 2: Cyclization

      Conditions: Continued reflux until the formation of the dioxolane ring is complete

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized conditions for large-scale synthesis, such as continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents (e.g., DMF, DMSO)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) in acidic or basic conditions

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) in anhydrous conditions

Major Products

    Substitution: Formation of substituted dioxolane derivatives

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of hydrogenated dioxolane derivatives

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Explored for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzyl Alcohol: Shares the brominated methylphenyl group but lacks the dioxolane ring.

    2-Methyl-3-bromophenylmethanol: Similar structure with a hydroxyl group instead of the dioxolane ring.

    3-Bromo-2-methylbenzoic Acid: Contains a carboxylic acid group instead of the dioxolane ring.

Uniqueness

2-(3-Bromo-2-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-(3-bromo-2-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJMEJFNAXLLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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